

Application Notes and Protocols for YQ128 in Mouse Models

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Compound of Interest

Compound Name:	YQ128
CAS No.:	2454246-18-3
Cat. No.:	B2599406

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **YQ128**, a potent and selective second-generation NLRP3 inflammasome inhibitor, in mouse models of inflammation and neurodegenerative diseases. The protocols outlined below are based on available preclinical data and are intended to serve as a guide for researchers investigating the therapeutic potential of **YQ128**.

Introduction to YQ128

YQ128 is a small molecule inhibitor that specifically targets the NOD-like receptor protein 3 (NLRP3) inflammasome.[1][2][3] The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines, including interleukin-1 β (IL-1 β) and interleukin-18 (IL-18).[1][4] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune disorders, as well as neurodegenerative diseases such as Alzheimer's disease, multiple sclerosis, and traumatic brain injury.[1] **YQ128** has been shown to effectively suppress the production of IL-1 β and

demonstrates the ability to cross the blood-brain barrier, making it a promising candidate for treating central nervous system (CNS) disorders.[2][5]

Quantitative Data Summary

The following tables summarize the available quantitative data for **YQ128** from in vitro and in vivo preclinical studies.

Table 1: In Vitro Efficacy of **YQ128**

Assay	Cell Type	Species	IC ₅₀	Reference
NLRP3 Inflammasome Inhibition	-	-	0.30 μM	[2][3]
IL-1β Release (LPS/ATP challenge)	Peritoneal Macrophages	Mouse	1.59 μM	[1][2]

Table 2: Pharmacokinetic Parameters of **YQ128** in Rodents

Species	Route of Administration	Dose (mg/kg)	Terminal Half-life (t _{1/2})	C _{max}	T _{max}	Oral Bioavailability (F)	Reference
Rat	Intravenous (IV)	20	6.6 hours	-	-	-	[2][5]
Rat	Oral (PO)	20	-	73 ng/mL	12 hours	~10%	[1][2]

Note: Pharmacokinetic data in mice is not currently available in the public domain. These rat data can be used as a preliminary guide, but mouse-specific pharmacokinetic studies are recommended.

Table 3: In Vivo Dose and CNS Penetration in Mice

Mouse Strain	Route of Administration	Dose (mg/kg)	CNS Concentration (0.5h, 1h, 4h post-dose)	Application	Reference
C57BL/6	Oral (PO)	Not Specified	21.3, 20.5, 6.6 ng/g	CNS Penetration Study	[1]
C57BL/6	Not Specified	10	Not Specified	In vivo target engagement (LPS challenge)	[2]

Experimental Protocols

The following are detailed protocols for key experiments involving **YQ128** in mouse models.

In Vivo NLRP3 Inflammasome Inhibition Assessment in a Lipopolysaccharide (LPS) Challenge Model

This protocol is designed to assess the in vivo efficacy of **YQ128** in inhibiting the NLRP3 inflammasome in response to an inflammatory stimulus.

Materials:

- **YQ128**
- Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water)
- Lipopolysaccharide (LPS) from E. coli
- Sterile, pyrogen-free saline
- C57BL/6 mice (male, 8-10 weeks old)
- Standard laboratory equipment for oral gavage and intraperitoneal injections

- ELISA kits for mouse IL-1 β

Procedure:

- **YQ128** Preparation: Prepare a homogenous suspension of **YQ128** in the chosen vehicle (e.g., 0.5% CMC). The concentration should be calculated based on the desired dose and the average weight of the mice.
- Animal Dosing:
 - Administer **YQ128** orally (e.g., 10 mg/kg) to the treatment group of mice.
 - Administer an equivalent volume of the vehicle to the control group.
- LPS Challenge: One hour after **YQ128** or vehicle administration, inject all mice intraperitoneally with a sub-lethal dose of LPS (e.g., 1 μ g/g body weight) dissolved in sterile saline.[6]
- Sample Collection: Three hours after the LPS injection, collect blood samples via cardiac puncture or another approved method.[6]
- Cytokine Analysis: Prepare serum from the blood samples and measure the concentration of IL-1 β using a commercially available ELISA kit according to the manufacturer's instructions.
- Data Analysis: Compare the serum IL-1 β levels between the **YQ128**-treated group and the vehicle-treated control group. A significant reduction in IL-1 β in the treated group indicates in vivo inhibition of the NLRP3 inflammasome.

General Protocol for Oral Administration of YQ128 in Mice

This protocol provides a general guideline for the preparation and oral administration of **YQ128** for preclinical studies.

Materials:

- **YQ128** powder

- Vehicle (e.g., corn oil, carboxymethylcellulose [CMC], or a sweetened jelly formulation for voluntary administration)[7][8][9]
- Mortar and pestle or other homogenization equipment
- Oral gavage needles (for forced administration)
- Appropriate mouse strain for the specific disease model

Procedure:

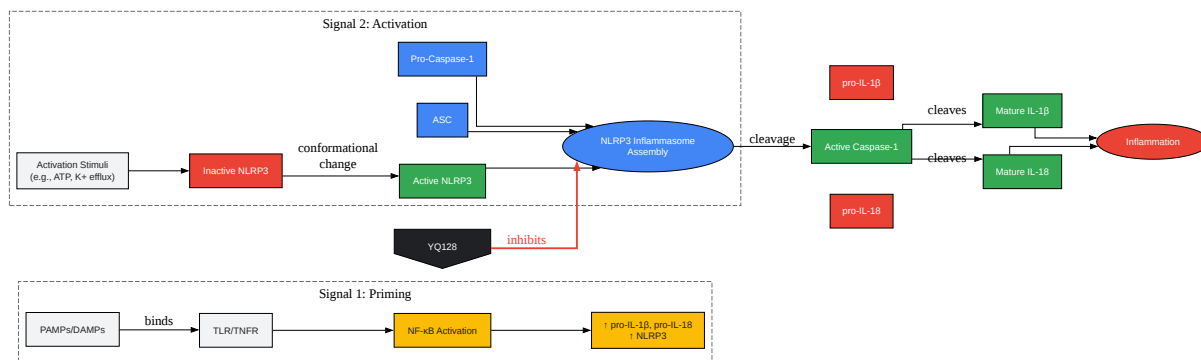
- Vehicle Selection: Choose a suitable vehicle based on the physicochemical properties of **YQ128** and the experimental design. For hydrophobic compounds, oil-based vehicles may be appropriate.[7] For suspensions, CMC is a common choice.[7] For long-term studies or to minimize stress, voluntary administration in a sweetened jelly can be considered.[8][9]
- Formulation Preparation:
 - Accurately weigh the required amount of **YQ128** based on the desired dose and the number of animals.
 - If preparing a suspension, gradually add the vehicle to the **YQ128** powder in a mortar and triturate until a uniform suspension is achieved. Sonication may be used to aid in dispersion.
- Administration:
 - Forced Oral Gavage:
 - Gently restrain the mouse.
 - Insert the gavage needle carefully into the esophagus.
 - Slowly administer the calculated volume of the **YQ128** formulation.
 - Voluntary Administration (Jelly Formulation):

- Habituate the mice to the jelly vehicle for several days before introducing the **YQ128**-containing jelly.[9]
 - Provide a pre-weighed amount of the **YQ128**-containing jelly to each mouse in a separate dish.
 - Monitor consumption to ensure the full dose is ingested.
- Dosing Schedule: The frequency of administration will depend on the pharmacokinetic profile of **YQ128** in mice and the specific requirements of the disease model. Based on the 6.6-hour half-life in rats, a once or twice daily dosing regimen may be appropriate, but this needs to be empirically determined in mice.[2][5]

Signaling Pathways and Experimental Workflows

NLRP3 Inflammasome Signaling Pathway

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the proposed point of inhibition by **YQ128**.

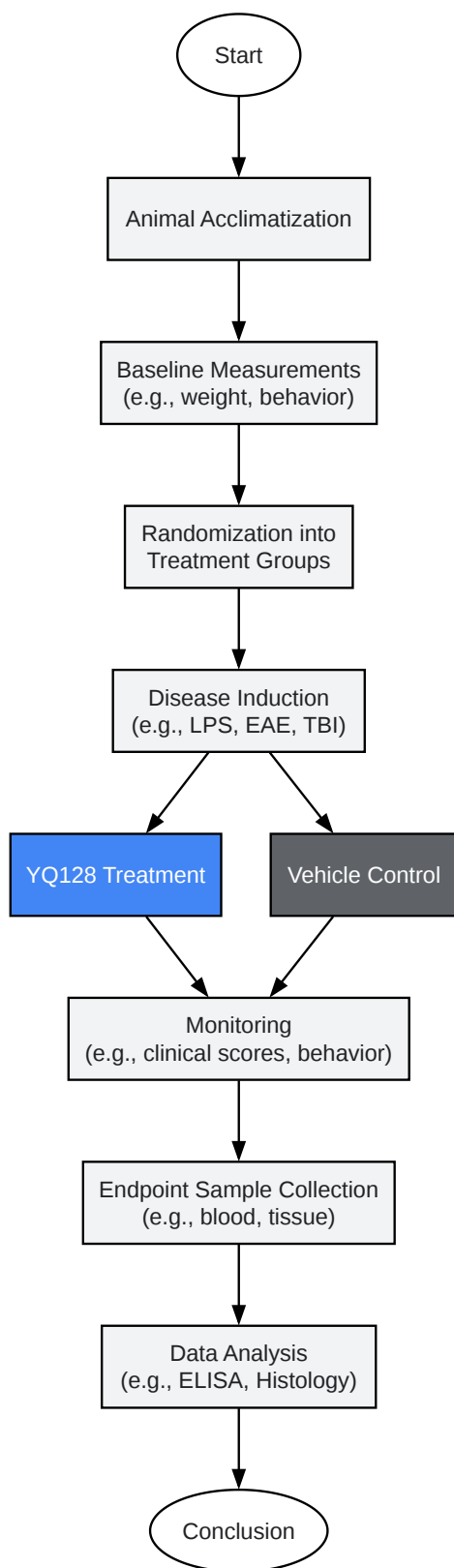


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Caption: NLRP3 inflammasome activation and inhibition by **YQ128**.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines a general workflow for evaluating the efficacy of **YQ128** in a mouse model of disease.



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Caption: General workflow for in vivo testing of **YQ128**.

Safety and Toxicology

Currently, there is no publicly available data on the safety and toxicity of **YQ128** specifically in mouse models. It is highly recommended that researchers conduct preliminary dose-ranging and toxicity studies to determine the maximum tolerated dose (MTD) and to identify any potential adverse effects before proceeding with large-scale efficacy studies.

Disclaimer: The information provided in these application notes is for research purposes only and is not intended for use in humans. Researchers should always adhere to their institution's guidelines for animal care and use and conduct their own optimization and validation of these protocols.

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